p38 MAPK vs. TGFβ RI Kinase Selectivity Shift Relative to LY 364947 (Head-to-Head SAR Study)
In the foundational SAR study by Sawyer et al. (2003), the target compound bearing a 3-(trifluoromethyl)phenyl substituent (compound 4) exhibited dramatically altered kinase selectivity compared to the 3-(pyridin-2-yl) lead compound 1 (LY 364947). While LY 364947 potently inhibited TGFβ RI kinase (IC50 = 51 nM) with modest p38 MAPK activity (IC50 = 740 nM, ~14.5-fold selectivity for TGFβ RI), introduction of the 3-(trifluoromethyl)phenyl group reversed this selectivity: compound 4 inhibited p38 MAPK with an IC50 of 6.8 nM while showing reduced TGFβ RI kinase inhibition (IC50 = 217 nM), representing a ~32-fold selectivity for p38 MAPK over TGFβ RI [1]. This represents a net selectivity shift of approximately 465-fold between the two compounds when comparing the p38/TGFβ RI IC50 ratios.
| Evidence Dimension | Kinase inhibition potency (IC50) and selectivity ratio (p38 MAPK / TGFβ RI) |
|---|---|
| Target Compound Data | p38 MAPK IC50 = 6.8 nM; TGFβ RI Kinase IC50 = 217 nM; Selectivity ratio (p38/TGFβ RI) = 0.031 (i.e., 32-fold p38-selective) |
| Comparator Or Baseline | LY 364947 (compound 1): p38 MAPK IC50 = 740 nM; TGFβ RI Kinase IC50 = 51 nM; Selectivity ratio = 14.5 (TGFβ RI-selective) |
| Quantified Difference | p38 MAPK potency gains ~109-fold (6.8 nM vs. 740 nM); TGFβ RI potency reduced ~4.3-fold; Net selectivity shift of ~465-fold between the two compounds |
| Conditions | In vitro enzyme inhibition assay; isolated human TGFβ RI kinase domain (T204D mutation, constitutively active construct produced in Sf9 insect cells); p38 MAPK single-point determination; data from Table 2, J Med Chem 46:3953-3956 (2003). |
Why This Matters
Investigators requiring a tool compound with p38 MAPK-dominant pharmacology within the pyrazolylquinoline scaffold must select the 3-(trifluoromethyl)phenyl derivative, as the commonly available 3-(pyridin-2-yl) analog LY 364947 provides the opposite selectivity signature.
- [1] Sawyer JS, Anderson BD, Beight DW, et al. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-β type I receptor kinase domain. J Med Chem. 2003;46(19):3953-3956. doi:10.1021/jm0205705 View Source
